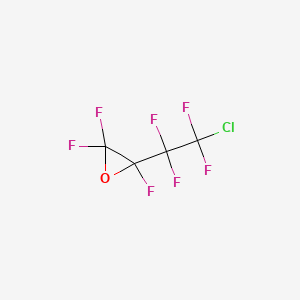

4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE

Descripción

1,2-Epoxybutane (CAS 106-88-7), also known as 1,2-butylene oxide or ethyloxirane, is a four-carbon epoxide with the molecular formula C₄H₈O and a molecular weight of 72.12 g/mol . It is a clear, colorless liquid with a pungent odor (odor threshold = 0.15 ppm) . The compound features a reactive epoxide ring, enabling its use in polymerization and substitution reactions, such as the synthesis of hydroxybutyl chitosan oligosaccharide (HBCOS) . Its reactivity is critical in modifying polymers, where the degree of substitution (DS) directly influences thermoresponsive behaviors like cloud points .

Propiedades

IUPAC Name |

2-(2-chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7O/c5-3(9,10)1(6,7)2(8)4(11,12)13-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGAPJYKWGUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(F)(F)Cl)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500731 | |

| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50838-67-0 | |

| Record name | 2-(2-Chloro-1,1,2,2-tetrafluoroethyl)-2,3,3-trifluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the alkylation of in situ generated fluorinated alkoxides. This process involves the use of acyl chlorides, alkylating agents (such as dimethyl sulfate, alkyl triflates, alkyl mesylates, and tosylates), and potassium fluoride in a solvent like diglyme at temperatures ranging from 80 to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE undergoes several types of chemical reactions, including:

Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Addition Reactions: It can participate in addition reactions with various nucleophiles and electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, sulfur chlorides, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfur chlorides can yield bis(2-chloro-1,1,2,2-tetrafluoroethyl) disulfide and other related compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Epoxide as a Chemical Intermediate

4-Chloroperfluoro-(1,2-epoxy)butane serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in reactions that produce more complex molecules used in pharmaceuticals and agrochemicals. The epoxide group is particularly reactive, enabling it to undergo ring-opening reactions with nucleophiles, leading to the formation of alcohols and other functional groups.

2. Polymerization and Crosslinking

The compound can be utilized in the polymerization process of perfluorinated polymers. Studies have shown that copolymerization with hexafluoropropene oxide results in materials with enhanced thermal and chemical stability. This application is significant in the production of coatings and seals that require high resistance to solvents and extreme temperatures .

Material Science Applications

1. Corrosion Inhibition

this compound has been identified as an effective corrosion inhibitor for various metal surfaces. Its incorporation into formulations for chlorinated hydrocarbon solvents enhances the stability of these solvents by reducing oxidative degradation. This property is particularly valuable in industrial applications where metal corrosion can lead to significant operational costs .

2. Stabilizer for Chlorinated Solvents

More than 75% of commercially produced 1,2-epoxybutane is used as a stabilizer for chlorinated hydrocarbon solvents. This stabilizing effect helps maintain the efficacy of these solvents during storage and application, preventing unwanted reactions that could compromise their performance .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-CHLOROPERFLUORO-(1,2-EPOXY)BUTANE involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity, allowing it to form stable complexes with different substrates. The pathways involved in its action include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the fluorine atoms .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The primary analogs of 1,2-epoxybutane include 1,2:3,4-diepoxybutane (CAS 1464-53-5) and derivatives like hydroxybutyl-modified polymers. Key distinctions are outlined below:

Reactivity and Functional Performance

- 1,2-Epoxybutane : Reacts with chitosan oligosaccharide (COS) under alkaline conditions to form HBCOS. The DS increases linearly with epoxybutane volume (12.5–20 mL/g COS), peaking at DS 4.66 . Excess epoxybutane (>20 mL/g) triggers side reactions (e.g., self-polymerization), reducing DS .

- It is classified as a carcinogen and causes acute lung injury even at low exposures .

- HBCOS : Exhibits tunable thermoresponsive behavior. Cloud points decrease with higher DS (e.g., DS 2.96: 54°C; DS 4.66: 40°C) due to enhanced hydrophobic interactions .

Hazard Profiles

Physicochemical Properties

| Parameter | 1,2-Epoxybutane | 1,2:3,4-Diepoxybutane |

|---|---|---|

| State | Liquid | Likely liquid |

| Odor | Pungent | Not reported |

| Stability | Reactive (epoxide ring) | Highly reactive (dual epoxide) |

Actividad Biológica

4-Chloroperfluoro-(1,2-epoxy)butane is a halogenated epoxide compound that has garnered interest due to its potential biological activities and applications in various fields, including materials science and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications.

This compound is characterized by its unique structure, which includes a chlorinated carbon atom and a perfluorinated chain. This structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on related compounds, particularly 1,2-epoxybutane. The following sections summarize key findings related to its toxicity, mutagenicity, and other biological effects.

Toxicity Studies

Toxicological evaluations have shown that exposure to 1,2-epoxybutane results in significant adverse effects in animal models. For instance:

- Inhalation Studies : In a study involving Fischer 344/N rats exposed to varying concentrations of 1,2-epoxybutane, significant mortality was observed at high concentrations (600 ppm). Histopathological examinations revealed treatment-related lesions such as pulmonary hemorrhage and rhinitis at elevated doses .

- Skin Application : Skin application studies in mice indicated no visible reactions or tumors after prolonged exposure to 10% 1,2-epoxybutane .

Mutagenicity

This compound is expected to exhibit mutagenic properties similar to those observed with 1,2-epoxybutane. Studies have demonstrated that:

- Genetic Activity : 1,2-epoxybutane has been shown to induce SOS repair activity in Salmonella typhimurium and produce mutations in Klebsiella pneumoniae, indicating its potential as a mutagen .

- Chromosomal Aberrations : In vitro studies have reported chromosomal aberrations and sister chromatid exchanges in mammalian cells exposed to 1,2-epoxybutane .

Case Studies

Several case studies highlight the biological implications of exposure to halogenated epoxides:

- Inhalation Toxicity :

- Carcinogenic Potential :

Data Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

| Study Type | Compound | Key Findings |

|---|---|---|

| Inhalation | 1,2-Epoxybutane | Mortality at high doses; pulmonary hemorrhage noted |

| Skin Application | 1,2-Epoxybutane | No tumors or visible reactions |

| Mutagenicity | 1,2-Epoxybutane | Induces mutations in bacterial and mammalian cells |

| Carcinogenicity | 1,2-Epoxybutane | Tumor development in long-term exposure studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.